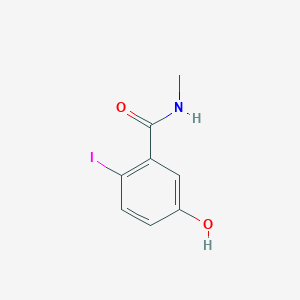

5-Hydroxy-2-iodo-N-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8INO2 |

|---|---|

Molecular Weight |

277.06 g/mol |

IUPAC Name |

5-hydroxy-2-iodo-N-methylbenzamide |

InChI |

InChI=1S/C8H8INO2/c1-10-8(12)6-4-5(11)2-3-7(6)9/h2-4,11H,1H3,(H,10,12) |

InChI Key |

CUJQXLAQVKFAJW-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)O)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Hydroxy 2 Iodo N Methylbenzamide and Its Analogues

Retrosynthetic Analysis and Strategic Design for 5-Hydroxy-2-iodo-N-methylbenzamide Synthesis

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering a strategic blueprint for its synthesis. The most logical disconnections are the N-C bond of the amide, the C-I bond, and the C-O bond of the hydroxyl group.

Primary Disconnections:

Amide Bond Formation: The most straightforward disconnection is the amide bond, leading back to 5-hydroxy-2-iodobenzoic acid and methylamine (B109427). This is a common and generally high-yielding transformation.

N-Methylation: Alternatively, the methyl group on the nitrogen can be disconnected, suggesting a late-stage N-methylation of a 5-hydroxy-2-iodobenzamide (B14842605) precursor.

Iodination: The carbon-iodine bond can be disconnected, pointing to an iodination reaction of a 5-hydroxy-N-methylbenzamide intermediate. The regioselectivity of this step is a key consideration.

Hydroxylation: Disconnecting the hydroxyl group suggests a hydroxylation reaction of a 2-iodo-N-methylbenzamide precursor. However, introducing a hydroxyl group at a late stage can be challenging due to potential side reactions and the need for specific directing groups.

A plausible and efficient synthetic strategy would likely involve starting with a commercially available and appropriately substituted benzoic acid derivative, such as 5-hydroxysalicylic acid or 2-amino-5-halobenzoates, to control the regiochemistry of the substituents. researchgate.net

Exploration of Convergent and Divergent Synthetic Routes

Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound and its analogues.

A divergent approach would involve the synthesis of a core intermediate, such as 5-hydroxy-2-iodobenzoic acid, which could then be diversified by reacting it with a library of different amines to produce a range of N-substituted analogues. This strategy is efficient for creating a family of related compounds from a common precursor.

Iodination Strategies for Benzamide (B126) Frameworks

The introduction of an iodine atom onto the benzamide framework is a critical step. Several methods can be employed, with the choice depending on the substrate and desired regioselectivity.

One effective method involves the direct iodination of hydroxyaromatic compounds. For example, reacting a hydroxyaromatic compound with an aqueous solution of a metal iodide (like sodium or potassium iodide) and a metal hypochlorite (B82951) at temperatures ranging from -10°C to 100°C in the presence of an alcohol can achieve iodination. researchgate.net Another approach utilizes iodine and iodic acid in ethanol, which offers a simple and efficient method for the iodination of various aromatic compounds, including those with hydroxyl groups. nih.gov

For substrates that are not activated by a hydroxyl group, palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has been developed. This method is compatible with a wide range of functional groups. google.com A patent describes the synthesis of 5-iodo-2-methylbenzimidazole from o-nitroaniline, where iodination is achieved using iodine and hydrogen peroxide in the presence of sulfuric acid. nih.gov

| Iodination Method | Reagents | Key Features |

| Metal Iodide/Hypochlorite | Metal Iodide (e.g., NaI, KI), Metal Hypochlorite | Mild conditions, suitable for hydroxyaromatic compounds. researchgate.net |

| Iodine/Iodic Acid | I₂, HIO₃, Ethanol | Simple, efficient, no catalyst needed. nih.gov |

| Pd-Catalyzed C-H Iodination | Pd catalyst, I₂ | Compatible with various functional groups. google.com |

| Iodine/Hydrogen Peroxide | I₂, H₂O₂, H₂SO₄ | Effective for activated aromatic systems. nih.gov |

Hydroxylation Approaches for Substituted Benzamides

Direct hydroxylation of an existing benzamide ring can be challenging. A more common and reliable strategy is to start with a precursor that already contains the hydroxyl group or a protected form of it. For instance, 5-hydroxysalicylic acid (2,5-dihydroxybenzoic acid) could serve as a suitable starting material.

However, methods for the direct hydroxylation of aromatic compounds do exist. For example, the PhIO-mediated oxidation of 2-aryloxybenzamides can lead to the formation of 2-(4-hydroxyphenoxy)benzamide derivatives. mdpi.com While this is not a direct hydroxylation of the benzamide's own ring, it demonstrates a method for introducing a hydroxylated moiety.

For the synthesis of this compound, a more practical approach would be to utilize a starting material like 5-hydroxy-2-iodobenzoic acid, which is commercially available. acs.org

N-Methylation Techniques in Amide Synthesis

The final N-methylation step can be achieved through various methods. The choice of method often depends on the substrate's functional group tolerance and the desired reaction conditions.

Traditional methods often employ methyl iodide or dimethyl sulfate, but these reagents can be hazardous. More recent and milder methods have been developed. For example, N-methylation of amides can be achieved using tetramethylammonium (B1211777) fluoride (B91410) (TMAF) in toluene (B28343) at 100°C. This method is metal-free and tolerates a variety of functional groups. nih.gov

Another approach involves the use of (chloromethyl)dimethylchlorosilane and a fluoride source. This two-step, one-pot procedure selectively produces the N-methylated amide. chemmethod.com Quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide, have also been reported as effective and monoselective methylating agents for amides under mildly basic conditions. rsc.orgbeilstein-journals.org

| N-Methylation Method | Reagents | Key Features |

| Tetramethylammonium Fluoride (TMAF) | TMAF, Toluene | Metal-free, good functional group tolerance. nih.gov |

| (Chloromethyl)dimethylchlorosilane/Fluoride | (ClCH₂)Me₂SiCl, Fluoride source | Selective N-methylation. chemmethod.com |

| Quaternary Ammonium Salts | PhMe₃NI, Base | Monoselective, mild conditions. rsc.orgbeilstein-journals.org |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the use of greener solvents, catalysts, and reaction conditions.

Solvent Selection: The use of environmentally benign solvents is a cornerstone of green chemistry. For benzamide synthesis, solvents like 4-formylomorpholine (4FM) have been identified as greener alternatives to commonly used aprotic solvents such as DMSO and DMF. chemmethod.com Aqueous binary mixtures can also be employed to reduce the amount of organic solvent used.

Catalysis: Biocatalysis offers a highly sustainable approach to amide bond formation. Enzymes can operate in aqueous conditions and often exhibit high chemo- and regioselectivity, reducing the need for protecting groups and minimizing waste. chemicalbook.com The use of reusable solid acid catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, in conjunction with ultrasonic irradiation, provides a green and efficient pathway for benzamide synthesis. rsc.org

Atom Economy and Reaction Conditions: Designing synthetic routes with high atom economy is crucial. Solvent-free reaction conditions, where possible, eliminate solvent waste entirely. acs.org For instance, the condensation of o-phenylenediamine (B120857) with aldehydes can be carried out under solvent-free conditions using a metal complex as a catalyst. beilstein-journals.org Additionally, employing catalytic methods that utilize methanol (B129727) as both a reagent and a solvent, such as in the Mn(I)-catalyzed methoxymethylation of primary amides, represents a significant step towards greener synthesis.

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often requires precise control over chemo-, regio-, and stereoselectivity.

Chemoselectivity: In molecules with multiple reactive sites, chemoselectivity is paramount. For example, in a molecule containing both an amide and another functional group, such as an ester, selective reaction at one site is often necessary. The development of amide activation strategies using reagents like 2,2,2-trifluoroethyl(mesityl)iodonium triflate allows for the selective conversion of amides to esters in the presence of other functional groups. rsc.org

Regioselectivity: The regiochemical outcome of reactions on the aromatic ring is influenced by the directing effects of the existing substituents. In this compound, the hydroxyl group is an activating, ortho-, para-directing group, while the iodine atom is a deactivating, ortho-, para-directing group. The N-methylbenzamide group is a deactivating, meta-directing group. Any further electrophilic substitution would likely be directed by the powerful hydroxyl group to the positions ortho and para to it.

Stereoselectivity: While this compound itself is achiral, the synthesis of chiral derivatives is an important consideration, particularly for pharmaceutical applications. The introduction of stereocenters can be achieved by using chiral starting materials or through asymmetric synthesis. For example, the synthesis of chiral polyfunctional β-lactams and amino acids has been achieved from a common chiral precursor, where the chirality of the starting material controls the stereochemistry of the newly formed asymmetric centers.

Flow Chemistry and Continuous Processing Applications in this compound Synthesis Research

The paradigm of chemical synthesis is undergoing a significant transformation, with a move away from traditional batch processing towards more efficient, safer, and sustainable continuous flow methodologies. ucd.ieresearchgate.net This shift is particularly pertinent in the pharmaceutical and fine chemical industries, where the precise control over reaction conditions afforded by flow chemistry can lead to improved yields, higher purity, and enhanced safety profiles, especially when dealing with hazardous reagents or exothermic reactions. nih.govalmacgroup.com While specific research on the continuous flow synthesis of this compound is not yet prominent in the literature, the principles of flow chemistry are highly applicable to its synthesis and that of its analogues. The modular nature of flow chemistry allows for the telescoping of multiple reaction steps, integrating synthesis, work-up, and analysis into a single, automated system. researchgate.netsyrris.com

The synthesis of this compound involves key chemical transformations, such as iodination of an aromatic ring and amidation. Flow chemistry offers established solutions for both of these reaction types, suggesting a viable pathway for the continuous production of this compound. For instance, the iodination of aromatic compounds can be performed in flow, offering precise control over reaction time and temperature, which is crucial for achieving high regioselectivity and yield. Similarly, amidation reactions, which are central to the formation of the final benzamide structure, have been extensively studied and optimized in continuous flow reactors. beilstein-journals.org

The application of automated flow chemistry systems enables the rapid generation of compound libraries for screening purposes. syrris.com This capability is particularly valuable for exploring the structure-activity relationships of this compound analogues by systematically varying substituents on the benzamide core. The enhanced reproducibility and cost-effectiveness of automated flow synthesis compared to manual batch methods further underscore its potential in accelerating research and development. syrris.com

Table 2.5.1: Comparison of Batch and Flow Chemistry for Benzamide Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Limited control over temperature and mixing, potential for hotspots. | Precise control over temperature, pressure, and mixing, leading to better reproducibility. ucd.ie |

| Safety | Handling of hazardous reagents and intermediates can be risky on a large scale. | Inherent safety benefits due to small reactor volumes and containment of hazardous materials. researchgate.net |

| Scalability | Scale-up can be challenging and may require re-optimization of reaction conditions. | Straightforward scalability by "numbering-up" (running multiple reactors in parallel) or "scaling-out" (running the reactor for a longer time). almacgroup.com |

| Efficiency | Often involves multiple discrete steps with work-up and isolation in between, leading to longer overall synthesis times. | Potential for telescoping multiple reaction steps, reducing manual handling and overall process time. syrris.combeilstein-journals.org |

| Process Analytical Technology (PAT) | Integration of real-time analysis can be complex. | Readily integrates with in-line and on-line analytical techniques for real-time monitoring and optimization. almacgroup.com |

The development of a continuous flow process for this compound would likely involve the sequential optimization of each key reaction step in a flow reactor. For example, the iodination of a suitable precursor, such as N-methyl-5-hydroxybenzamide, could be explored using various iodinating agents and catalysts in a packed-bed or micro-reactor. The output from this step could then be directly fed into a second reactor for the amidation reaction.

Table 2.5.2: Exemplary Flow Chemistry Conditions for Reactions Analogous to the Synthesis of this compound

| Reaction Type | Substrate/Reagents | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Reference |

| Iodination | o-Iodobenzoic acid derivative | Flow reactor with PTFE spacer | N/A | 20 min | Optimized | beilstein-journals.org |

| Amidation | tert-Butyl (2-aminophenyl)carbamate, 2,2-dimethoxyacetaldehyde | H-Cube Pro (Hydrogenation) | 100 | 0.5 mL/min flow rate | High Conversion | nih.gov |

| Amidation | Amination of (16) and (17) using LiHMDS | T-piece reactor | 60 | N/A | N/A | nih.gov |

| Aldol Reaction | Acetyloxazolidinone, trityl-protected aldehyde, LiHMDS | Two-stage reactor | -40 | 7.5 s | 85 | beilstein-journals.org |

The data in Table 2.5.2, while not specific to this compound, illustrates the typical parameters and high efficiencies that can be achieved for key transformations in flow. These examples serve as a strong foundation for the design and implementation of a continuous flow synthesis of the target compound and its derivatives. The ability to safely handle reactive intermediates and reagents, coupled with the potential for automation and high-throughput screening, positions flow chemistry as a powerful tool in the advanced synthesis of complex molecules like this compound.

Advanced Spectroscopic and Structural Elucidation of this compound Deferred Due to Lack of Publicly Available Research Data

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the publicly available research on the chemical compound this compound. Specifically, detailed experimental data from advanced spectroscopic and structural elucidation techniques, such as high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are not presently published in accessible scientific journals or repositories. This absence of foundational data prevents a thorough analysis as outlined in the requested article structure.

The intended article was to focus on the following specific areas of analysis for this compound:

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Hydroxy 2 Iodo N Methylbenzamide

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Despite extensive searches, the specific ¹H and ¹³C NMR chemical shifts, 2D NMR correlations (COSY, HMQC, HMBC, NOESY), solid-state NMR data, accurate mass measurements from HRMS, and fragmentation patterns from MS/MS for 5-Hydroxy-2-iodo-N-methylbenzamide could not be located. While data for structurally related compounds—such as 2-iodobenzamide, N-methylbenzamide, and various other substituted benzamides—are available, this information is not sufficient to generate a scientifically accurate and detailed report on this compound itself. Extrapolation from these related compounds would be speculative and would not meet the requirement for an article based on detailed research findings.

Consequently, the generation of an in-depth article with the specified content, including data tables and detailed research findings, is not possible at this time. The scientific community has yet to publish the necessary experimental results that would allow for such a comprehensive analysis of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, one would expect to observe characteristic vibrational modes.

Expected IR and Raman Data:

A hypothetical analysis would focus on identifying key stretching and bending vibrations. For instance, the hydroxyl (-OH) group would exhibit a broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The secondary amide group (-CONH-) would show a characteristic N-H stretching vibration around 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption (Amide I band) between 1630-1680 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II and III bands) would also be present at lower wavenumbers. Aromatic C-H and C=C stretching vibrations would appear in their respective typical regions. The carbon-iodine (C-I) bond, being a weaker bond, would have a stretching vibration at a much lower frequency, typically in the far-infrared region (below 600 cm⁻¹).

A data table for expected vibrational frequencies would be structured as follows:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Secondary Amide | N-H Stretch | ~3300 |

| C=O Stretch (Amide I) | 1630-1680 | |

| N-H Bend (Amide II) | 1510-1570 | |

| C-N Stretch (Amide III) | 1200-1300 | |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| C=C Stretch | 1450-1600 | |

| Alkyl | C-H Stretch (methyl) | 2850-2960 |

| Haloalkane | C-I Stretch | <600 |

This table represents expected values based on known group frequencies and is not based on experimental data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzene (B151609) ring and the amide group in this compound act as chromophores, which are parts of the molecule that absorb UV or visible light. The presence of the hydroxyl and iodo substituents on the benzene ring would be expected to influence the wavelength of maximum absorption (λ_max).

Expected UV-Vis Data:

The primary electronic transitions would likely be π → π* transitions associated with the aromatic system and n → π* transitions related to the non-bonding electrons of the oxygen and nitrogen atoms in the hydroxyl and amide groups. The substitution pattern on the benzene ring would cause a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted benzamide (B126).

A hypothetical data table for UV-Vis absorption might look like this:

| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | ~280-300 | To be determined | π → π |

| ~240-260 | To be determined | π → π | |

| >300 | To be determined | n → π* |

This table represents a hypothetical analysis and is not based on measured experimental data.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (if applicable to chiral analogues)

The parent molecule, this compound, is not chiral and therefore would not exhibit a circular dichroism (CD) spectrum. Chiroptical techniques like CD spectroscopy are only applicable to chiral molecules, which are non-superimposable on their mirror images.

Should a chiral analogue of this compound be synthesized (for example, by introducing a chiral center in a substituent), then CD spectroscopy would be a crucial tool for determining its enantiomeric purity and studying its stereochemical properties. The CD spectrum would show positive or negative absorption bands corresponding to the differential absorption of left and right circularly polarized light, which would be characteristic of a specific enantiomer.

Theoretical and Computational Investigations of 5 Hydroxy 2 Iodo N Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in exploring the electronic properties and predicting the chemical reactivity of 5-Hydroxy-2-iodo-N-methylbenzamide. These methods, grounded in the principles of quantum mechanics, provide a lens to view the molecule's behavior at the subatomic level.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT calculations can be employed to determine a variety of ground-state properties.

The process begins with the optimization of the molecule's geometry to find its most stable three-dimensional structure. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT can be used to compute various descriptors of reactivity, such as electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's tendency to attract or donate electrons, offering insights into its potential interactions with other chemical species. For instance, the MEP map would reveal regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), highlighting potential sites for chemical reactions. In a study on a related compound, (E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinecarbothioamide, DFT was similarly used to identify reactive sites and understand its electronic transitions. researchgate.net

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound

| Property | Calculated Value | Unit |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Note: The values in this table are illustrative and would be determined through actual DFT calculations.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule's properties, molecular modeling and dynamics simulations introduce the element of time and temperature, allowing for the exploration of its conformational landscape and dynamic behavior. For a flexible molecule like this compound, which possesses several rotatable bonds, understanding its conformational preferences is crucial.

Molecular dynamics (MD) simulations track the motions of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box, and observing its dynamic evolution. This can reveal the preferred conformations of the molecule in solution, the timescales of conformational changes, and the nature of its interactions with solvent molecules. Studies on other benzamide (B126) derivatives have successfully used MD simulations to understand the stability of ligand-protein complexes, which can be extrapolated to understand the behavior of this compound in a biological context. nih.gov

Conformational Analysis and Potential Energy Surface Exploration

A systematic exploration of the potential energy surface (PES) of this compound is essential for a comprehensive understanding of its conformational preferences. This involves calculating the energy of the molecule as a function of its internal coordinates, particularly the dihedral angles of its rotatable bonds.

By systematically rotating the bonds, such as the C-N bond of the amide group and the C-C bonds of the side chain, a conformational energy map can be generated. This map reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. This information is critical for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them. This type of analysis provides foundational knowledge for understanding how the molecule might interact with biological targets, as its shape plays a key role in molecular recognition.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Benzamide Analogues (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR model cannot be built for a single compound, the theoretical framework can be applied to a series of benzamide analogues that includes this compound to predict their activities.

The development of a QSAR model involves several key steps. First, a dataset of benzamide analogues with experimentally determined biological activities is compiled. Then, for each molecule, a set of molecular descriptors is calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov The resulting QSAR equation can be used to predict the activity of new, unsynthesized benzamide analogues and to identify the key structural features that influence activity. For instance, a QSAR study on N-substituted benzimidazole (B57391) derived carboxamides successfully generated 3D-QSAR models to explore the molecular properties influencing their antioxidative activity. nih.gov Similarly, another study on PLpro inhibitors found that the presence of an aromatic ring and a basic nitrogen atom was crucial for good antiviral activity. mdpi.com

Table 2: Illustrative Descriptors for a QSAR Model of Benzamide Analogues

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | Dipole Moment | Influences polar interactions |

| Steric | Molecular Volume | Relates to binding site fit |

| Hydrophobic | LogP | Governs membrane permeability |

| Topological | Wiener Index | Encodes molecular branching |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For this compound, techniques like DFT can be used to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies and intensities for the IR and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated spectra can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions.

Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding tensors for each nucleus. These theoretical predictions can help in the assignment of complex NMR spectra and provide a deeper understanding of the electronic environment around each atom in the molecule. For example, a study on 5-hydroxy-2-nitrobenzaldehyde (B108354) utilized DFT to examine its FT-IR, FT-Raman, UV, and NMR spectra. iaea.org

Table 3: Illustrative Computationally Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value (Illustrative) |

| IR | C=O Stretch | ~1650 cm⁻¹ |

| IR | O-H Stretch | ~3400 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 6.5 - 8.0 ppm |

| ¹³C NMR | Carbonyl Carbon | ~170 ppm |

Note: The values in this table are illustrative and would be determined through actual computational calculations.

Mechanistic Studies and Reactivity Profiles of 5 Hydroxy 2 Iodo N Methylbenzamide

Investigation of Reaction Pathways for Functional Group Transformations

The distinct nature of each functional group on the 5-Hydroxy-2-iodo-N-methylbenzamide molecule allows for selective modifications, enabling the synthesis of a wide array of derivatives.

Reactivity of the Hydroxyl Group (e.g., Esterification, Etherification)

The phenolic hydroxyl group is a primary site for reactions such as esterification and etherification. These transformations are fundamental in modifying the compound's solubility, electronic properties, and potential for further reactions.

Esterification: The hydroxyl group can be readily converted to an ester by reacting with various acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction proceeds through a nucleophilic acyl substitution mechanism.

Illustrative Esterification Reactions

| Acylating Agent | Base | Product |

|---|---|---|

| Acetyl chloride | Pyridine | 5-Acetoxy-2-iodo-N-methylbenzamide |

Etherification: The synthesis of ethers from the hydroxyl group is typically achieved through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

Illustrative Etherification Reactions

| Alkyl Halide | Base | Product |

|---|---|---|

| Methyl iodide | Sodium hydride | 2-Iodo-5-methoxy-N-methylbenzamide |

Studies on related molecules, such as 2-iodo-N-isopropyl-5-methoxybenzamide, have shown that the presence of an ether linkage at the 5-position can significantly influence the reactivity of the molecule in other transformations. researchgate.netnih.gov

Reactivity of the Iodine Substituent (e.g., Cross-Coupling Reactions, Halogen Exchange)

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the iodine substituent an excellent handle for introducing new functionalities, particularly through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: This class of reactions is one of the most powerful tools for C-C and C-heteroatom bond formation. The iodo-substituent of this compound can participate in well-known coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions typically involve a palladium catalyst and a suitable coupling partner.

Illustrative Cross-Coupling Reactions

| Coupling Partner | Catalyst | Reaction Type | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Suzuki | 5-Hydroxy-N-methyl-[1,1'-biphenyl]-2-carboxamide |

| Styrene | Pd(OAc)₂ | Heck | 5-Hydroxy-N-methyl-2-styrylbenzamide |

Halogen Exchange: The iodine atom can be replaced by other halogens, such as bromine or chlorine, through a halogen exchange reaction, typically using a copper(I) halide. This can be useful for tuning the reactivity of the molecule for subsequent steps.

Reactivity of the Amide Moiety (e.g., Hydrolysis, Reduction)

The N-methylamide group is generally stable but can undergo transformations under specific conditions.

Hydrolysis: The amide bond can be cleaved back to the corresponding carboxylic acid (5-Hydroxy-2-iodobenzoic acid) and methylamine (B109427) under either acidic or basic conditions, typically requiring harsh conditions such as elevated temperatures.

Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (5-hydroxy-2-iodophenyl)methanamine.

Exploration of Transition Metal-Catalyzed Reactions Involving this compound

Beyond the cross-coupling reactions mentioned earlier, the structure of this compound lends itself to other transition metal-catalyzed transformations. For instance, intramolecular cyclization reactions could be envisioned, potentially leading to the formation of heterocyclic systems. Transition metal catalysts have been shown to facilitate intramolecular [4+2] cycloadditions in similar systems, often under milder conditions than thermal methods. williams.edu The presence of multiple functional groups allows for the design of tandem reactions where an initial cross-coupling is followed by an intramolecular cyclization.

Photochemical Reactivity of this compound

Aryl iodides are known to undergo photochemical reactions. The carbon-iodine bond is relatively weak and can be cleaved by UV light to generate an aryl radical and an iodine radical. This reactivity can be harnessed to initiate radical-mediated cyclizations or other transformations. The specific photochemical behavior of this compound would depend on the solvent and the presence of other reagents.

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring

The substituents on the benzene ring direct the position of further substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the amide and iodo groups are deactivating. The interplay of these electronic effects will govern the regioselectivity of electrophilic aromatic substitution. Given the positions of the existing substituents, incoming electrophiles would likely be directed to the positions ortho and para to the hydroxyl group.

Radical Chemistry Involving this compound

While dedicated studies on the radical chemistry of this compound are not extensively documented in publicly available literature, its structural motifs—a phenolic hydroxyl group and an aryl iodide—suggest a potential for engaging in radical reactions under specific conditions. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or ultraviolet (UV) light to generate an aryl radical. Similarly, the phenolic hydroxyl group can participate in hydrogen atom transfer (HAT) reactions.

The generation of amidyl radicals directly from the N-H bond of amides is generally challenging due to their high bond dissociation energies. However, the presence of the iodine atom offers alternative pathways to radical intermediates. For instance, reactions involving strong oxidants or transition metal catalysts could potentially initiate radical processes.

In broader contexts, iodoarenes are known precursors to aryl radicals in various transformations, including Ullmann couplings, Heck-type reactions, and various cyclization reactions initiated by radical species. The reactivity of related N-isopropyliodobenzamides as catalysts in oxidation reactions, proceeding through hypervalent iodine intermediates, has been studied. These high-valent iodine species, while not always involving discrete radical intermediates, can exhibit reactivity patterns similar to those of radical species.

Below is a table of hypothetical radical generation pathways for this compound based on known reactivity of similar functional groups.

| Initiation Method | Potential Radical Intermediate | Plausible Subsequent Reaction |

| Photolysis (UV irradiation) | Aryl radical (at C2) | Inter- or intramolecular C-C or C-heteroatom bond formation. |

| Hydrogen Atom Transfer (HAT) | Phenoxyl radical | Dimerization, or reaction with other radical species. |

| Single Electron Transfer (SET) | Radical cation or radical anion | Fragmentation or further redox reactions. |

Table 1: Hypothetical Radical Generation from this compound

Stereochemical Control in Reactions of this compound and its Precursors

A comprehensive review of the scientific literature reveals a notable absence of studies focused on stereochemical control in reactions involving this compound or its direct precursors. The molecule itself is achiral and does not possess any stereocenters.

Stereochemical control would become a relevant consideration if the molecule were to undergo reactions that introduce chirality. For instance, if the N-methylbenzamide moiety were to exhibit atropisomerism due to restricted rotation around the aryl-carbonyl bond, the synthesis could potentially be controlled to favor one atropisomer over the other. This would necessitate the introduction of bulky groups in the ortho-positions to create a sufficiently high rotational barrier.

Furthermore, if reactions were to be carried out on a chiral derivative of this compound, or if it were to react with a chiral reagent, the stereochemical outcome (i.e., the formation of diastereomers or enantiomers in excess) would be of significant interest. For example, an asymmetric cyclization reaction initiated from the aryl radical could potentially lead to chiral products, and the stereoselectivity of such a process would be a key area of investigation.

The lack of research in this area represents a potential avenue for future synthetic and mechanistic studies. The development of stereoselective reactions involving this scaffold could open up new possibilities for the synthesis of complex, chiral molecules.

Exploration of 5 Hydroxy 2 Iodo N Methylbenzamide in Materials Science and Chemical Biology Research Non Clinical

Role as a Chemical Probe in Academic Biological Research (Purely investigational, not therapeutic or diagnostic)

Currently, there is a lack of specific published research detailing the use of 5-Hydroxy-2-iodo-N-methylbenzamide as a chemical probe in academic biological research. Chemical probes are powerful tools for understanding biological systems, and compounds with similar functionalities are often explored for such purposes. The presence of an iodine atom, for instance, could allow for the synthesis of a radiolabeled version (e.g., with Iodine-123, Iodine-124, or Iodine-125) for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging, or as a radioligand in binding assays. However, investigations into these potential applications for this compound have not been reported in publicly available literature.

Application as a Building Block in Complex Chemical Synthesis

The true strength of this compound in a research context lies in its utility as a versatile building block for organic synthesis. Its distinct functional groups can be selectively targeted to construct more complex molecules. Aromatic amides, including benzamides, are significant scaffolds in the synthesis of pharmaceuticals. researchgate.net

The key reactive sites of this compound are:

The Iodo Group: The carbon-iodine bond is a well-established handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This includes palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents at the 2-position of the benzamide (B126) ring.

The Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce further diversity. It can also act as a directing group in certain electrophilic aromatic substitution reactions.

The Amide Group: While generally stable, the N-H bond of the secondary amide can be deprotonated and the amide itself can act as a directing group in certain C-H activation reactions. acs.org

The synthesis of various benzamide derivatives often involves the coupling of a benzoic acid derivative with an amine. nanobioletters.com In the case of this compound, its synthesis would likely start from 5-hydroxy-2-iodobenzoic acid, which is commercially available. nih.gov This acid could be activated (e.g., to an acid chloride or using coupling agents) and then reacted with methylamine (B109427) to form the final product.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Outcome |

| Iodo Group | Suzuki Coupling | Formation of a C-C bond with a boronic acid |

| Iodo Group | Sonogashira Coupling | Formation of a C-C bond with a terminal alkyne |

| Iodo Group | Buchwald-Hartwig Amination | Formation of a C-N bond with an amine |

| Hydroxyl Group | Williamson Ether Synthesis | Formation of an ether linkage |

| Hydroxyl Group | Esterification | Formation of an ester linkage |

This table represents chemically plausible reactions based on the functional groups present and does not necessarily reflect published research on this specific compound.

Investigation in Supramolecular Chemistry and Host-Guest Systems

There are no specific studies in the available literature that investigate this compound in the context of supramolecular chemistry or host-guest systems. However, the molecular structure possesses key features that are fundamental to supramolecular assembly. fiveable.me The amide and hydroxyl groups are excellent hydrogen bond donors and acceptors. This suggests that in the solid state, this compound could form intricate hydrogen-bonded networks, a key aspect of crystal engineering.

In the broader field of host-guest chemistry, macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are often used to encapsulate guest molecules. fiveable.methno.orgnih.gov The formation of these host-guest complexes is driven by non-covalent interactions, such as hydrophobic effects and hydrogen bonding. fiveable.me While it is conceivable that this compound could act as a guest, specific research into its binding with common macrocyclic hosts has not been reported. The development of supramolecular systems often relies on the dynamic and reversible nature of these non-covalent bonds. researchgate.netbohrium.com

Potential in Polymer Chemistry as a Monomer or Modifier

The application of this compound in polymer chemistry has not been documented in published research. In theory, its bifunctional nature (possessing both a hydroxyl group and an iodo group) could allow it to be used in step-growth polymerization. For example, the hydroxyl group could be used to form polyesters or polyethers, while the iodo group could participate in polymerization reactions based on cross-coupling chemistry.

Alternatively, the molecule could be used as a polymer modifier. The hydroxyl group could be grafted onto an existing polymer backbone containing reactive groups. The iodo group would then be available for further post-polymerization modification, allowing for the introduction of various functionalities onto the polymer chain. However, these remain theoretical applications without experimental validation for this specific compound.

Design and Synthesis of Advanced Materials Incorporating Benzamide Scaffolds

Benzamide scaffolds are of significant interest in the design of advanced materials, particularly in the field of medicinal chemistry for the development of small molecule inhibitors. For instance, numerous derivatives based on a benzamide scaffold have been designed and synthesized as inhibitors of the PD-1/PD-L1 interaction, which is a target in cancer immunotherapy. nih.govnih.gov These studies often involve the synthesis of a library of related compounds to establish structure-activity relationships (SAR). nih.govnih.gov

Use in Analytical Chemistry Methods Development (e.g., standards, derivatizing agents)

There is no evidence in the scientific literature of this compound being used as an analytical standard or a derivatizing agent. In analytical chemistry, a standard is a substance of known purity and concentration used for calibration. A derivatizing agent is used to convert an analyte into a product that is easier to detect or separate.

Given its specific substitution pattern, it is unlikely to be a widely used general-purpose standard. However, if a larger research program were focused on synthesizing and analyzing a series of related 5-hydroxy-2-iodo-benzamide derivatives, this compound could certainly be synthesized and purified to serve as a reference standard for chromatography (e.g., HPLC, GC) or spectroscopy (e.g., NMR, MS) within that specific context. The development of analytical methods for related biomarkers often involves techniques like HPLC and mass spectrometry. nih.gov

Future Directions and Emerging Research Avenues for 5 Hydroxy 2 Iodo N Methylbenzamide

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The synthesis of highly substituted benzamides like 5-Hydroxy-2-iodo-N-methylbenzamide often relies on multi-step sequences. Future research will likely focus on developing more convergent and atom-economical synthetic routes. Modern catalytic methods are poised to play a pivotal role in this endeavor.

Recent advancements in palladium-catalyzed reactions, for instance, offer a one-pot, one-step procedure for producing primary benzamides from aryl bromides through a cyanation and hydration sequence. rsc.org Adapting such methodologies to accommodate the specific functionalities of this compound could significantly streamline its synthesis. Furthermore, the development of C-H activation techniques presents an exciting frontier. nih.govrsc.orgresearchgate.netacs.orgyoutube.com These methods, often catalyzed by transition metals like rhodium or cobalt, allow for the direct functionalization of C-H bonds, potentially reducing the need for pre-functionalized starting materials and thereby shortening synthetic pathways. nih.govrsc.org

The principles of green chemistry are also expected to heavily influence future synthetic strategies. This includes the exploration of photoredox catalysis , which utilizes visible light to drive chemical transformations under mild conditions. researchgate.netrsc.orgnih.govrsc.org Such approaches could offer more sustainable alternatives to traditional methods that often require harsh reagents and high temperatures. nih.gov The use of organocatalysts, which are metal-free and often more environmentally benign, is another burgeoning area. lookchem.com For example, iodobenzene (B50100) has been used as a simple organocatalyst for the annulation of N-alkoxybenzamide derivatives with alkynes at ambient temperature. lookchem.com

Flow chemistry represents a paradigm shift in chemical synthesis, moving from batch processing to continuous production. vapourtec.comacs.orgresearchgate.netnih.govacs.org This technology offers enhanced control over reaction parameters, improved safety, and easier scalability. researchgate.netnih.govacs.org Integrating the synthesis of this compound and its derivatives into a continuous flow system could lead to more efficient and reproducible manufacturing processes. vapourtec.comacs.org

Exploration of Unconventional Reactivity Patterns

The interplay of the hydroxyl, iodo, and N-methylamido groups in this compound creates opportunities for exploring reactivity beyond standard transformations. The ortho-iodo and hydroxyl functionalities, for example, are primed for participating in novel cyclization and domino reactions.

Tandem or cascade reactions , where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are a key area for future investigation. rsc.orgresearchgate.netdntb.gov.uayoutube.com The unique substitution pattern of this compound could be leveraged to design novel cascade sequences for the rapid construction of complex heterocyclic scaffolds. For instance, copper-catalyzed domino reactions have been employed to synthesize quinazolinones from N-substituted 2-iodobenzamides and enaminones. rsc.orgelsevierpure.com

The iodine atom itself is a versatile handle for a wide array of cross-coupling reactions. While Suzuki, Heck, and Sonogashira couplings are well-established, future research could focus on more unconventional palladium-catalyzed cross-coupling reactions. organic-chemistry.orgyoutube.comyoutube.comyoutube.comsigmaaldrich.com This might involve coupling with less common partners or exploring novel catalytic systems that offer unique selectivity. The reactivity of the C-I bond can also be harnessed in photoredox catalysis, where visible light can induce its activation for various transformations. rsc.org

Furthermore, the development of powerful reducing organic photoredox catalysts has opened avenues for activating strong carbon-halide bonds, leading to divergent transformations of the resulting aryl radicals. rsc.org This could enable chemodivergent desaturation, radical cyclization, and radical ipso-substitution for the synthesis of a variety of valuable products from precursors like this compound.

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) , where three or more reactants combine in a single step to form a product containing substantial portions of all the starting materials, are a powerful tool for generating molecular diversity. nih.govarxiv.orgumd.edu The functional groups present in this compound make it an intriguing candidate for incorporation into such reaction systems.

The secondary amide functionality, for example, could potentially participate in isocyanide-based MCRs like the Ugi or Passerini reactions, either as the amine or carboxylic acid component after suitable modification. The hydroxyl group could also act as a nucleophilic component in various MCRs. The iodo-substituent offers a point for post-MCR modification via cross-coupling reactions, further expanding the accessible chemical space.

Future research in this area could focus on designing novel MCRs that specifically leverage the unique reactivity of this compound. This could lead to the rapid synthesis of libraries of complex molecules with potential applications in medicinal chemistry and materials science. The use of molecular iodine as a catalyst in one-pot multicomponent reactions for synthesizing complex heterocyclic systems has been reported, suggesting a potential dual role for the iodo-substituent in this compound. researchgate.net

Advanced Theoretical Modeling for Predictive Chemical Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and spectroscopic data. For a molecule like this compound, advanced theoretical modeling can provide invaluable insights and guide experimental work.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure and predict the reactivity of the molecule. researchgate.netscilit.net This can help in understanding the regioselectivity of electrophilic aromatic substitution, the relative reactivity of the different functional groups, and the transition states of potential reactions. For instance, DFT studies can predict the most likely pathways for the formation of N-(carbomylcarbamothioyl)benzamide, identifying the rate-determining steps and the stability of intermediates. researchgate.netscilit.net

In silico screening and molecular docking are powerful techniques for identifying potential biological targets and designing new derivatives with enhanced activity. mdpi.comvensel.orgresearchgate.netijpsjournal.comnih.gov By modeling the interactions of this compound and its virtual derivatives with the active sites of various enzymes or receptors, researchers can prioritize synthetic efforts towards compounds with the highest probability of success. This approach has been successfully used to design novel benzamide (B126) derivatives as inhibitors for specific enzymes. vensel.org

Furthermore, computational methods can aid in the design of novel synthetic routes by predicting the feasibility and outcomes of different reaction pathways. nih.gov This can save significant time and resources in the laboratory by avoiding unpromising avenues of research. The use of neural network potentials is an emerging area that can provide a cost-effective strategy for identifying relevant elementary reaction steps in complex reaction pathways. arxiv.org

Discovery of Novel Academic Research Applications for Benzamide Derivatives

Beyond their established roles, benzamide derivatives are finding new and exciting applications in various fields of academic research. The unique structural features of this compound make it a promising scaffold for exploration in these emerging areas.

One such area is organocatalysis , where small organic molecules are used to catalyze chemical reactions. Bifunctional organocatalysts bearing benzamide moieties have been developed for the enantioselective synthesis of axially chiral compounds. beilstein-journals.org The hydroxyl and amide groups in this compound could act as hydrogen-bond donors and acceptors, making it a potential candidate for development into a chiral organocatalyst. beilstein-journals.orgmdpi.comnih.govnih.gov

Supramolecular chemistry , the study of non-covalent interactions, is another field where benzamides are gaining prominence. umd.edunih.govresearchgate.netresearchgate.net The ability of the amide group to form strong hydrogen bonds makes benzamides excellent building blocks for the construction of self-assembling systems. nih.govresearchgate.net Benzene-1,3,5-tricarboxamides, for example, self-assemble into one-dimensional, nanometer-sized rod-like structures. nih.gov The specific substitution pattern of this compound could lead to the formation of novel supramolecular architectures with interesting properties and potential applications in materials science and nanotechnology.

Q & A

Q. Basic

- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm) and amide (1650–1750 cm) functional groups.

- NMR : Identifies aromatic proton environments (e.g., deshielding due to iodine at ~7.5–8.5 ppm) and N-methyl groups (~2.8–3.2 ppm).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H] peak at m/z 306–310) .

Advanced

Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in regiochemistry or stereochemistry. For example, crystallographic data (space group Pbca, Z=8) can confirm intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, influencing solubility and stability .

How does the iodine substituent influence the compound’s reactivity in downstream modifications?

Advanced

The iodine atom acts as a directing group in electrophilic substitutions (e.g., Suzuki-Miyaura coupling) due to its +M effect. However, steric hindrance from the methyl and hydroxyl groups may limit cross-coupling efficiency. Computational studies (DFT) can predict reaction sites, while kinetic experiments under inert atmospheres prevent deiodination. Note: Iodine’s lability under reducing conditions necessitates careful handling .

What strategies are used to improve the compound’s stability during storage?

Basic

Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent photolytic deiodination and oxidation. Stability studies using HPLC (e.g., C18 column, acetonitrile/water gradient) monitor degradation products like de-iodinated analogs .

Advanced

Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term stability. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways, while solid-state NMR detects amorphous-to-crystalline transitions that may affect reactivity .

How are structure-activity relationships (SAR) studied for this compound in biological assays?

Q. Advanced

- Functional Group Modifications : Synthesize analogs (e.g., replacing iodine with bromine or methyl groups) to assess halogen-dependent bioactivity.

- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.

- Molecular Docking : Compare binding poses in crystal structures (e.g., PDB entries) to correlate substituent effects with inhibitory potency .

What are common pitfalls in interpreting spectral data for this compound?

Q. Advanced

- NMR Artifacts : Residual solvent peaks (e.g., DMSO-d at ~2.5 ppm) may obscure N-methyl signals. Use deuterated chloroform for clearer spectra.

- Mass Spec Adducts : Sodium or potassium adducts ([M+Na], [M+K]) can mislead molecular weight confirmation. Include EDTA in mobile phases to suppress adduct formation .

How can researchers troubleshoot low yields in the final purification step?

Q. Advanced

- Chromatography Optimization : Use gradient elution (e.g., 10–90% ethyl acetate in hexane) to resolve closely eluting impurities.

- Recrystallization Solvent Screening : Test binary mixtures (e.g., ethanol/water) to maximize crystal purity. DSC analysis identifies optimal crystallization temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.